(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is an organoboron compound with the molecular formula C7H6BClO4. This compound is characterized by the presence of a boronic acid group attached to a benzodioxole ring system, which is further substituted with a chlorine atom at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
This compound interacts with its targets through oxidative addition . This process involves the oxidation of palladium through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The action of this compound affects various biochemical pathways. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role in the Suzuki–Miyaura coupling reaction . The compound facilitates the formation of new bonds through oxidative addition, leading to the creation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated to introduce a bromine atom at the 5-position.
Chlorination: The brominated intermediate is then chlorinated at the 6-position using a suitable chlorinating agent.
Borylation: The final step involves the borylation of the chlorinated intermediate using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 6-chloro-2H-1,3-benzodioxol-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzodioxole ring and chlorine substitution.
(6-Bromo-2H-1,3-benzodioxol-5-yl)boronic Acid: Similar structure but with a bromine atom instead of chlorine.
(6-Methoxy-2H-1,3-benzodioxol-5-yl)boronic Acid: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the chlorine-substituted benzodioxole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,10-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZQIXCZUTZVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1Cl)OCO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.